molecular formula C11H5Cl2N3 B14732425 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile CAS No. 5332-67-2

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile

Cat. No.: B14732425
CAS No.: 5332-67-2
M. Wt: 250.08 g/mol
InChI Key: POMXQAJRTLIQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms attached to a phenyl ring, along with three nitrile groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. Additionally, the chlorine atoms may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)ethane-1,1,2-tetracarbonitrile
  • 2-(3,4-Dichlorophenyl)ethane-1,1,2,2-tetracarbonitrile
  • 2-(3,4-Dichlorophenyl)ethane-1,1,2,2-tetrachloride

Uniqueness

2-(3,4-Dichlorophenyl)ethane-1,1,2-tricarbonitrile is unique due to its specific arrangement of nitrile groups and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

5332-67-2

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)ethane-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-10-2-1-7(3-11(10)13)9(6-16)8(4-14)5-15/h1-3,8-9H

InChI Key

POMXQAJRTLIQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C#N)C(C#N)C#N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.